molecular formula C5H9F3N2 B144428 2-(Trifluoromethyl)piperazine CAS No. 131922-05-9

2-(Trifluoromethyl)piperazine

Cat. No. B144428
M. Wt: 154.13 g/mol
InChI Key: YNEJOOCZWXGXDU-UHFFFAOYSA-N
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Patent
US06469006B1

Procedure details

2-Trifluoromethylpiperazine (Jenneskens et al., Ref. 31c) was prepared through a four step route (Scheme 6). Using Lewis acid TiCl4, N,N′-dibenzylethylenediamine 11 reacted with trifluoropyruvates 12 to afford hemiacetal 13, which was reduced at room temperature by Et3SiH in CF3COOH to lactam 14. LiAlH4 treatment then reduced lactam 14 to 1,4-dibenzyl-2-trifluoromethylpiperazine 15. Finally, hydrogenation of compound 15 in HOAc gave the desired product 2-trifluoromethylpiperazine 16.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
reduced lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
1,4-dibenzyl-2-trifluoromethylpiperazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[SiH](CC)(CC)CC.[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH2:14]([N:21]1[CH2:26][CH2:25][N:24]([CH2:27][C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)[CH2:23][CH:22]1[C:34]([F:37])([F:36])[F:35])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C(O)(C(F)(F)F)=O.CC(O)=O>[CH2:14]([N:21]1[CH2:26][CH2:25][N:24]([CH2:27][C:28]2[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=2)[CH2:23][CH:22]1[C:34]([F:36])([F:37])[F:35])[C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1.[F:35][C:34]([F:37])([F:36])[CH:22]1[CH2:23][NH:24][CH2:25][CH2:26][NH:21]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SiH](CC)(CC)CC
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Four
Name
reduced lactam
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
1,4-dibenzyl-2-trifluoromethylpiperazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CN(CC1)CC1=CC=CC=C1)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(CN(CC1)CC1=CC=CC=C1)C(F)(F)F
Name
Type
product
Smiles
Name
Type
product
Smiles
FC(C1NCCNC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06469006B1

Procedure details

2-Trifluoromethylpiperazine (Jenneskens et al., Ref. 31c) was prepared through a four step route (Scheme 6). Using Lewis acid TiCl4, N,N′-dibenzylethylenediamine 11 reacted with trifluoropyruvates 12 to afford hemiacetal 13, which was reduced at room temperature by Et3SiH in CF3COOH to lactam 14. LiAlH4 treatment then reduced lactam 14 to 1,4-dibenzyl-2-trifluoromethylpiperazine 15. Finally, hydrogenation of compound 15 in HOAc gave the desired product 2-trifluoromethylpiperazine 16.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
reduced lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
1,4-dibenzyl-2-trifluoromethylpiperazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[SiH](CC)(CC)CC.[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH2:14]([N:21]1[CH2:26][CH2:25][N:24]([CH2:27][C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)[CH2:23][CH:22]1[C:34]([F:37])([F:36])[F:35])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C(O)(C(F)(F)F)=O.CC(O)=O>[CH2:14]([N:21]1[CH2:26][CH2:25][N:24]([CH2:27][C:28]2[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=2)[CH2:23][CH:22]1[C:34]([F:36])([F:37])[F:35])[C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1.[F:35][C:34]([F:37])([F:36])[CH:22]1[CH2:23][NH:24][CH2:25][CH2:26][NH:21]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SiH](CC)(CC)CC
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Four
Name
reduced lactam
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
1,4-dibenzyl-2-trifluoromethylpiperazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CN(CC1)CC1=CC=CC=C1)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(CN(CC1)CC1=CC=CC=C1)C(F)(F)F
Name
Type
product
Smiles
Name
Type
product
Smiles
FC(C1NCCNC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.